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molecular formula ¹³C₆H₅NO₂ B1142442 (2,3,4,5,6-13C5)pyridine-3-carboxylic acid CAS No. 1189954-79-7

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Cat. No. B1142442
M. Wt: 129.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541435B2

Procedure details

To a solution of Niacin 1 (1.6 g, 13.1 mmol) in dichloromethane (10 mL) was added Vanillin 8 (2 g, 13.1 mmol), N-methyl morpholine (4.3 mL, 39 mmol) and EDCI.HCl (5 g, 26.2 mmol). The resulting mixture was stirred at ambient temp for 3 h. It was then diluted with water, extracted with dichloromethane, and the organic layer dried over anhydrous sodium sulfate and concentrated. The crude product thus obtained was then chromatographed using over a column of silica gel using petroleum ether:ethyl acetate (1:1) to afford the title compound as a off white solid (300 mg, 9%, mp (° C.): 92-94) 1H NMR (300 MHz, DMSO-D6): 10.02 (s, 1H), 9.25 (d, J=2 Hz, 1H), 8.93 (dd, J=5 & 1.5 Hz, 1H), 8.48 (dt, J=1.8 Hz & 8 Hz, 1H), 7.67 (m, 3H), 7.57 (d, J=8 Hz, 1H), 3.87 (s, 3H)); LCMS (m/z): 257.7 (M+1); HPLC: tRet: 6.486 (98.9%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[N:5][CH:4]=[C:3]([C:7]([OH:9])=[O:8])[CH:2]=1.[O:10]=[CH:11][C:12]1[CH:20]=[CH:19][C:17](O)=[C:14]([O:15][CH3:16])[CH:13]=1.CN1CCOCC1.CCN=C=NCCCN(C)C.Cl>ClCCl.O>[CH:11]([C:12]1[CH:20]=[CH:19][C:17]([O:8][C:7](=[O:9])[C:3]2[CH:2]=[CH:1][CH:6]=[N:5][CH:4]=2)=[C:14]([O:15][CH3:16])[CH:13]=1)=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C1=CC(=CN=C1)C(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temp for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was then chromatographed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=CC(=C(C=C1)OC(C1=CN=CC=C1)=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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